5-[(2-Phenylethyl)thio]-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
5-[(2-Phenylethyl)thio]-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines This compound is characterized by the fusion of triazole and quinazoline rings, which are known for their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Phenylethyl)thio]-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Quinazoline Ring Formation: The quinazoline ring is formed by the condensation of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced through nucleophilic substitution reactions using pyridine derivatives.
Attachment of the Phenylethylthio Group: The phenylethylthio group is attached via a thiolation reaction using appropriate thiol reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Phenylethyl)thio]-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or phenylethylthio moieties using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Nucleophiles such as amines, thiols, or halides, with solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs of the original compound .
Scientific Research Applications
5-[(2-Phenylethyl)thio]-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, inflammation, and infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-[(2-Phenylethyl)thio]-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar triazoloquinazoline core but differ in the position of the triazole ring fusion.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar fused ring structure but with a pyrazole ring instead of a triazole ring.
Uniqueness
5-[(2-Phenylethyl)thio]-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline is unique due to the presence of the phenylethylthio group and pyridinyl moiety, which confer distinct chemical properties and biological activities compared to other similar compounds .
Properties
Molecular Formula |
C22H17N5S |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
5-(2-phenylethylsulfanyl)-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C22H17N5S/c1-2-6-16(7-3-1)12-15-28-22-24-19-9-5-4-8-18(19)21-25-20(26-27(21)22)17-10-13-23-14-11-17/h1-11,13-14H,12,15H2 |
InChI Key |
KGVGEJBPUWEYRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC=NC=C5 |
Origin of Product |
United States |
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